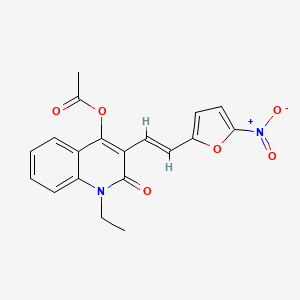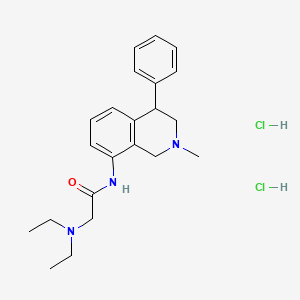
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a tetrazole ring and a chlorobenzoyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- typically involves multiple steps. The process often starts with the preparation of the indole core, followed by the introduction of the chlorobenzoyl group and the tetrazole moiety. Common synthetic routes include:
Esterification and Hydrazination: Starting from 4-chlorobenzoic acid, esterification with methanol followed by hydrazination can be employed.
Cyclization: The intermediate products undergo cyclization to form the desired thiadiazole structure.
Nucleophilic Substitution: The final steps often involve nucleophilic substitution reactions to introduce the tetrazole ring.
Análisis De Reacciones Químicas
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrazole ring and chlorobenzoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives, such as:
1H-Indole-3-acetamide: Known for its use as a cyclooxygenase inhibitor.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Notable for its antiviral activity.
5-substituted indole-2-carboxamide derivatives: These compounds exhibit significant antimicrobial activity.
The uniqueness of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
66354-91-4 |
|---|---|
Fórmula molecular |
C23H16ClN5OS |
Peso molecular |
445.9 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-[2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)indol-1-yl]methanone |
InChI |
InChI=1S/C23H16ClN5OS/c24-17-12-10-16(11-13-17)23(30)29-19-9-5-4-8-18(19)22(31-14-20-25-27-28-26-20)21(29)15-6-2-1-3-7-15/h1-13H,14H2,(H,25,26,27,28) |
Clave InChI |
RWTNVULKVQQHIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl)SCC5=NNN=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)







